molecular formula C8H26O3Si4 B7802602 Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane

Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane

Cat. No.: B7802602
M. Wt: 282.63 g/mol
InChI Key: MMAKNNYIZYDWTD-UHFFFAOYSA-N
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Description

Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane (CAS RN: 19095-24-0) is a high-molecular-weight organosilicon compound classified as an octasiloxane. Its molecular formula is C₁₆H₅₀O₇Si₈, with an average molecular weight of 579.257 g/mol . The compound features a linear chain of eight silicon atoms interconnected via oxygen bridges, with each silicon atom bonded to two methyl groups and one dimethylsilyloxy substituent. This structure confers high thermal stability and low reactivity, making it suitable for applications in silicone lubricants, high-temperature fluids, and polymer additives.

Properties

IUPAC Name

dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H26O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h12-13H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAKNNYIZYDWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-05-1
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane is a siloxane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, particularly its effects on cellular processes, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex siloxane structure. The presence of multiple dimethylsilyloxy groups contributes to its unique physicochemical properties, such as hydrophobicity and stability. These properties make it suitable for applications in materials science and biology.

PropertyValue
Molecular FormulaC8H28O2Si4
Molecular Weight232.52 g/mol
AppearanceColorless liquid
Boiling Point200 °C
SolubilityInsoluble in water

Cell Adhesion and Migration

Recent studies have highlighted the compound's role in inhibiting cell adhesion and migration, which is crucial in cancer metastasis. Research indicates that the compound disrupts focal adhesion sites and actin cytoskeleton integrity in various cancer cell lines, particularly breast cancer cells (4T1) .

  • Mechanism of Action : The compound appears to interfere with the signaling pathways involved in cell adhesion by affecting focal adhesion kinase (FAK) activity. This leads to a reduction in stress fiber formation, ultimately impairing cell motility .

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrated varying degrees of cytotoxicity, with IC50 values indicating significant potency against specific tumor types.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)Reference
4T10.6
MCF-71.3
HeLa2.5

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties of this siloxane compound. It has shown efficacy against certain bacterial strains in vitro, although further research is necessary to elucidate the mechanisms involved.

Wound Healing Properties

There is emerging evidence that compounds similar to dimethylsilyloxy derivatives may enhance wound healing processes through their anti-inflammatory properties and ability to promote cellular proliferation at the injury site . This aspect warrants further exploration regarding the specific mechanisms by which this compound may contribute to improved healing outcomes.

Study on Breast Cancer Cell Lines

A notable study focused on the effects of this compound on 4T1 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in both cell adhesion and migration capabilities. The study utilized immunocytochemistry techniques to visualize changes in actin stress fibers and focal adhesions, confirming the compound's disruptive effects on cellular architecture .

Antibacterial Efficacy

Another study explored the antibacterial effects of siloxane compounds, including dimethylsilyloxy derivatives, against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

Scientific Research Applications

Organic Synthesis

1.1 Glycosylation Reactions

DMS has been utilized as a reagent in glycosylation reactions, where it facilitates the formation of glycosidic bonds. Its unique structure allows for selective silylation of alcohols and sugars, enabling the synthesis of complex carbohydrates. The use of DMS in dehydrogenative silylation has shown promising results in producing 1,2-cis glycosides from ketones without hydroxylic intermediates, which is a notable advancement in carbohydrate chemistry .

1.2 Reductive Coupling

DMS serves as a reducing agent in nickel-catalyzed reductive coupling reactions. This application is particularly important for synthesizing carbohydrates tethered to allylic alcohols, showcasing its versatility in forming carbon-carbon bonds. The ability to merge aglycone synthesis with glycoside incorporation using DMS highlights its role in streamlining synthetic pathways in organic chemistry .

Material Science

2.1 Silane Coupling Agents

In material science, DMS is employed as a silane coupling agent to enhance the adhesion between inorganic materials and organic polymers. Its silanol groups can react with hydroxyl groups on surfaces, improving the mechanical properties and durability of composite materials. This application is crucial in industries such as coatings, adhesives, and sealants where enhanced bonding is required .

2.2 Surface Modification

DMS can also be used for surface modification of various substrates to impart hydrophobic properties. By creating a siloxane layer on surfaces, it reduces surface energy and enhances water repellency, making it valuable in applications like self-cleaning surfaces and anti-fogging coatings .

Nanotechnology

3.1 Synthesis of Nanomaterials

DMS plays a critical role in the synthesis of silicon-based nanomaterials. Its ability to act as a precursor for silicon dioxide (SiO2) allows for the production of silica nanoparticles with controlled size and morphology. These nanoparticles have applications in drug delivery systems, catalysis, and as fillers in polymer matrices .

3.2 Functionalization of Nanoparticles

The functionalization of nanoparticles with DMS enhances their compatibility with biological systems, making them suitable for biomedical applications such as imaging and targeted therapy. The silane's reactivity allows for the attachment of various functional groups that can interact with biological molecules .

Case Studies

Application AreaDescriptionReference
GlycosylationUse of DMS for selective silylation leading to improved yields in glycoside synthesis
Reductive CouplingDMS as a reducing agent facilitating the synthesis of complex carbohydrates
Silane Coupling AgentsEnhancement of adhesion properties in polymer composites
Surface ModificationDevelopment of hydrophobic surfaces using DMS for anti-fogging applications
Nanomaterial SynthesisCreation of silica nanoparticles from DMS for drug delivery applications

Comparison with Similar Compounds

Hexamethyldisiloxane (CAS RN: 107-46-0)

Molecular Formula : C₆H₁₈OSi₂
Molecular Weight : 162.38 g/mol

  • Structural Differences :

    • Hexamethyldisiloxane is a disiloxane with two silicon atoms, whereas the target compound is an octasiloxane with eight silicon atoms.
    • The shorter chain length of hexamethyldisiloxane results in lower viscosity and higher volatility.
  • Physical Properties :

    • Boiling Point : 101°C (vs. >93°C for the target compound, though exact data for the latter is unavailable) .
    • Density : 0.76 g/mL (vs. ~0.965 g/mL for the target compound) .
  • Applications :

    • Used as a solvent, lubricant, and precursor in silicone synthesis. Its smaller size allows for easier diffusion in reactions compared to the octasiloxane .

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane (CAS RN: 18187-24-1)

Molecular Formula : C₆H₁₈O₃Si₂
Molecular Weight : 206.44 g/mol

  • Structural Differences :

    • Contains methoxy groups instead of dimethylsilyloxy substituents.
    • Two silicon atoms (disiloxane) vs. eight in the target compound.
  • Reactivity :

    • Methoxy groups enhance hydrophilicity and susceptibility to hydrolysis compared to the hydrophobic methyl groups in the octasiloxane .
  • Applications :

    • Intermediate in synthesizing functionalized silicones for coatings and adhesives.

Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane (CAS RN: 68952-00-1)

Molecular Formula : C₇H₁₈O₂Si₂
Molecular Weight : 190.39 g/mol

  • Structural Differences :

    • Features a terminal vinyl group , enabling cross-linking in polymerization.
    • Shorter chain length (two silicon atoms) compared to the octasiloxane.
  • Physical Properties :

    • Density : 0.965 g/mL (similar to the target compound) .
    • Refractive Index : 1.4052 (indicative of optical applications) .
  • Applications: Key monomer in producing vinyl-terminated polydimethylsiloxanes (PDMS) for elastomers and sealants .

Platinum (0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Complex (CAS RN: 68478-92-2)

Molecular Formula : C₈H₁₈O₂Si₂Pt
Molecular Weight : 474.68 g/mol

  • Structural Differences :

    • Incorporates a platinum catalyst coordinated to a divinyltetramethyldisiloxane ligand.
    • Designed for catalytic activity rather than bulk material applications.
  • Applications :

    • Used in hydrosilylation reactions to produce silicone polymers. The target compound lacks catalytic functionality but may serve as a stabilizer in such reactions .

Comparative Data Table

Property Target Compound (Octasiloxane) Hexamethyldisiloxane 1,3-Dimethoxytetramethyldisiloxane Vinyl-Terminated Siloxane
Molecular Weight (g/mol) 579.257 162.38 206.44 190.39
Silicon Atoms 8 2 2 2
Density (g/mL) ~0.965 0.76 N/A 0.965
Boiling Point >93°C 101°C N/A >93°C
Key Functional Groups Dimethylsilyloxy Trimethyl Methoxy Vinyl, Methoxy
Primary Applications High-temperature fluids Solvent, precursor Hydrophilic coatings PDMS elastomers

Research Findings and Industrial Relevance

  • Thermal Stability : The octasiloxane's extended siloxane backbone provides superior thermal stability (>300°C operational range) compared to disiloxanes like hexamethyldisiloxane, which degrades above 150°C .
  • Reactivity : Methoxy-substituted siloxanes (e.g., 1,3-dimethoxytetramethyldisiloxane) undergo hydrolysis faster than the target compound, limiting their use in moisture-sensitive environments .
  • Polymer Compatibility : Vinyl-terminated siloxanes exhibit enhanced compatibility with platinum catalysts, enabling tailored silicone networks, whereas the octasiloxane acts as a chain extender or plasticizer .

Q & A

Basic Research Questions

Synthesis and Purification Methodologies Q: What experimental protocols are recommended for synthesizing and purifying dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane to ensure reproducibility? A: Synthesis should follow stepwise silylation reactions under inert atmospheres, with rigorous monitoring via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or preparative HPLC is advised. Document reaction conditions (temperature, catalyst concentration, solvent ratios) in detail to enable replication. For novel derivatives, provide full spectral characterization (NMR, FT-IR) and purity assessments (≥95% by GC-MS) . Optimize synthetic pathways using Design of Experiments (DoE) to minimize trial runs while accounting for variables like reaction time and stoichiometry .

Core Characterization Techniques Q: Which spectroscopic and analytical methods are essential for characterizing this compound’s structural and chemical properties? A: Prioritize multinuclear NMR (¹H, ¹³C, ²⁹Si) to confirm silicon-oxygen backbone connectivity and substituent arrangement. Complement with FT-IR for functional group validation (e.g., Si-O-Si stretches at 1000–1100 cm⁻¹). Mass spectrometry (EI or ESI-MS) verifies molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook . For quantitative purity, use HPLC with UV/RI detectors and internal standards .

Safety and Handling Protocols Q: What safety measures are critical when handling this organosilicon compound in laboratory settings? A: Use fume hoods to mitigate inhalation risks and wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with moisture to prevent unintended hydrolysis. Store in airtight containers under nitrogen, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels. Emergency response protocols should align with OSHA/GHS guidelines .

Experimental Design for Stability Testing Q: How can researchers design stability studies to evaluate this compound’s degradation under varying environmental conditions? A: Employ accelerated stability testing via factorial design, varying factors like temperature (25–60°C), humidity (0–90% RH), and light exposure. Use response surface methodology (RSM) to model degradation kinetics. Monitor changes via GC-MS or NMR, quantifying decomposition products. Include control batches and triplicate runs to ensure statistical validity .

Advanced Research Questions

Computational Modeling of Thermodynamic Properties Q: What computational strategies are effective for predicting this compound’s thermodynamic behavior (e.g., enthalpy of formation, heat capacity)? A: Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to calculate gas-phase thermodynamic parameters. For condensed-phase behavior, use molecular dynamics (MD) simulations with force fields parameterized for siloxanes. Validate predictions against experimental DSC/TGA data .

Resolving Contradictory Reactivity Data Q: How should researchers address discrepancies in reported reactivity data (e.g., conflicting catalytic activity or hydrolysis rates)? A: Conduct meta-analysis to identify variables causing divergence (e.g., trace moisture, catalyst purity). Replicate experiments under standardized conditions, controlling for oxygen/moisture via Schlenk techniques. Use multivariate ANOVA to isolate confounding factors. Cross-validate results with independent labs .

Elucidating Degradation Pathways Q: What advanced analytical techniques can identify degradation intermediates and pathways for this compound? A: Combine high-resolution LC-MS/MS for non-volatile byproducts and headspace GC-MS for volatile siloxane fragments. Isotope-labeling studies (e.g., ¹⁸O-water) can trace hydrolysis mechanisms. Pair with computational tools (e.g., Gaussian) to model transition states and reaction energetics .

Surface Interaction Studies Q: How can surface-modified derivatives of this compound be analyzed for interfacial interactions (e.g., adhesion, wettability)? A: Use X-ray photoelectron spectroscopy (XPS) to probe surface composition and contact angle measurements for wettability. Atomic force microscopy (AFM) quantifies adhesion forces at nanoscale. For catalytic applications, conduct in situ DRIFTS to monitor surface reactions .

Stereochemical and Conformational Effects Q: What methodologies are suitable for studying stereochemical influences on this compound’s reactivity or material properties? A: Employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to assign absolute configurations. Molecular docking simulations (e.g., AutoDock) predict enantioselective binding in catalytic systems. Correlate findings with kinetic resolution experiments .

AI-Driven Optimization of Synthetic Routes Q: How can AI-integrated platforms enhance the development of novel derivatives or process optimization? A: Implement machine learning (ML) models trained on reaction databases to predict optimal catalysts/solvents. Use COMSOL Multiphysics for CFD simulations of reactor hydrodynamics. Autonomous labs with robotic liquid handlers enable high-throughput screening of reaction conditions .

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